N~2~,N~2~-Diethylquinoxaline-2,3-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

N2,N2-Diethylquinoxaline-2,3-diamine (CAS 480439-16-5), also catalogued as 2-diethylamino-3-aminoquinoxaline, is a quinoxaline-2,3-diamine derivative with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol. It features an unsymmetrical substitution pattern bearing a tertiary diethylamino group (-N(CH2CH3)2) at the N2 position and a primary amino group (-NH2) at the N3 position of the quinoxaline core.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 480439-16-5
Cat. No. B14248187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~,N~2~-Diethylquinoxaline-2,3-diamine
CAS480439-16-5
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=CC=CC=C2N=C1N
InChIInChI=1S/C12H16N4/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14)
InChIKeyHYYJGLKRMRWYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Diethylquinoxaline-2,3-diamine (CAS 480439-16-5): Structural Identity and Procurement-Relevant Properties


N2,N2-Diethylquinoxaline-2,3-diamine (CAS 480439-16-5), also catalogued as 2-diethylamino-3-aminoquinoxaline, is a quinoxaline-2,3-diamine derivative with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . It features an unsymmetrical substitution pattern bearing a tertiary diethylamino group (-N(CH2CH3)2) at the N2 position and a primary amino group (-NH2) at the N3 position of the quinoxaline core . Key predicted physicochemical properties include a boiling point of 358.2±42.0 °C, density of 1.180±0.06 g/cm³, pKa of 5.51±0.48, a topological polar surface area (PSA) of 55.04 Ų, and a LogP of 2.64 . This compound belongs to the broader 2,3-diaminoquinoxaline scaffold class, which is recognized as a pharmacophore for D-amino acid oxidase (DAAO) inhibition and has been explored in antibacterial, antiparasitic, and anticancer research programs [1][2].

Why N2,N2-Diethylquinoxaline-2,3-diamine Cannot Be Simply Replaced by Generic Quinoxaline-2,3-diamines


The unsymmetrical N2,N2-diethyl substitution pattern is the critical structural determinant that precludes casual substitution with other quinoxaline-2,3-diamine analogs . Unlike the symmetrical N,N'-diethyl isomer (CAS 65776-63-8), which bears two secondary ethylamino (-NH-Et) groups, N2,N2-diethylquinoxaline-2,3-diamine presents a tertiary diethylamino group alongside a primary amino group. This asymmetry creates a measurably different hydrogen-bond donor/acceptor profile: the two H-bond donors are concentrated on the single primary amine rather than distributed across two secondary amines, and the tertiary amine serves exclusively as an H-bond acceptor . These differences manifest in quantifiable physicochemical divergence — the PSA differs by 5.2 Ų (55.04 vs. 49.84 Ų) compared to the N,N'-diethyl isomer , and the pKa (5.51 for the tertiary amine-bearing compound vs. distinct ionization behavior for the symmetrical analog) directly affects the protonation state at physiological and assay-relevant pH ranges . For procurement decisions in medicinal chemistry or chemical biology programs, selecting the incorrect regioisomer would introduce uncontrolled variables in target engagement, cellular permeability, and SAR interpretation.

Quantitative Differentiation Evidence for N2,N2-Diethylquinoxaline-2,3-diamine: Head-to-Head and Class-Level Comparisons


Topological Polar Surface Area (PSA) Differentiates N2,N2-Diethyl from N,N'-Diethyl Isomer by 5.2 Ų

N2,N2-Diethylquinoxaline-2,3-diamine (CAS 480439-16-5) possesses a PSA of 55.04 Ų, compared to 49.84 Ų for its symmetrical regioisomer N,N'-diethylquinoxaline-2,3-diamine (CAS 65776-63-8), representing a 10.4% higher polar surface area . This difference arises from the concentration of hydrogen-bond donor capacity on the primary amine (-NH2) in the target compound versus the distributed secondary amines (-NH-Et) in the comparator. In the context of oral bioavailability prediction, PSA values below 60 Ų generally correlate with good membrane permeability, but the 5.2 Ų difference between these isomers may influence differential passive permeation rates and efflux transporter recognition .

Medicinal Chemistry Drug Design Physicochemical Profiling

Ionization Behavior Differentiation: pKa of 5.51 Creates Distinct Protonation State at Physiological pH

The predicted pKa of N2,N2-diethylquinoxaline-2,3-diamine is 5.51±0.48, attributable to the tertiary diethylamino group . At physiological pH (7.4), this pKa indicates that the diethylamino nitrogen will be predominantly deprotonated (neutral), while the primary amino group (-NH2) on the quinoxaline core remains largely uncharged. In contrast, the unsubstituted quinoxaline-2,3-diamine (CAS 6640-47-7, parent scaffold), with both positions bearing primary amines, exhibits distinct ionization behavior with predicted aromatic amine pKa values in a lower range, resulting in a different overall charge state at physiological and assay pH conditions [1]. This differential protonation directly impacts solubility, protein binding, and the compound's behavior in cellular assays conducted at pH 7.2–7.4.

Physicochemical Characterization Drug-like Properties Assay Design

Lipophilicity Shift: LogP 2.64 Places N2,N2-Diethyl Derivative Over 100-fold More Lipophilic Than the Parent Quinoxaline-2,3-diamine Scaffold

N2,N2-Diethylquinoxaline-2,3-diamine exhibits a LogP of 2.64, compared to a LogP of approximately 0.5–1.96 for the unsubstituted quinoxaline-2,3-diamine parent (CAS 6640-47-7), representing a calculated lipophilicity increase of 0.7–2.1 LogP units . This corresponds to an estimated 5- to 126-fold increase in octanol-water partition coefficient, driven by the introduction of the two ethyl substituents on the N2 nitrogen. The symmetrical N,N'-diethyl isomer (CAS 65776-63-8) has been reported with an identical LogP of 2.64 in one database and 2.56 in another [1], suggesting similar overall lipophilicity but with the key differentiation residing in the PSA and H-bond profile rather than gross LogP.

Lipophilicity Drug-likeness Pharmacokinetics

Class-Level DAAO Inhibitory Pharmacophore: Quinoxaline-2,3-diamine Scaffold as a Privileged Structure for D-Amino Acid Oxidase Inhibition

The quinoxaline-2,3-dione scaffold — the oxidized congener of the quinoxaline-2,3-diamine core — has been systematically evaluated as a D-amino acid oxidase (DAAO) inhibitor class, with IC50 values ranging from 0.6 to 15 μM across a synthesized library, and the parent quinoxaline-2,3-dione itself exhibiting an IC50 of 33.1 μM [1]. The quinoxaline-2,3-diamine scaffold represents the reduced form of this pharmacophore and serves as both a direct synthetic precursor to the diones and a potentially active DAAO-interacting species in its own right. While no peer-reviewed IC50 data were located for the specific N2,N2-diethyl substituted compound, the structural class is recognized as a DAAO inhibitor pharmacophore, and the unsymmetrical diethylamino substitution pattern is expected to modulate potency and selectivity relative to unsubstituted or symmetrically substituted analogs [1].

DAAO Inhibition Neuroscience Schizophrenia Research

Chromatographic Separability: Validated Reversed-Phase HPLC Method for Resolution from Structural Analogs

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation and analysis of N,N'-diethylquinoxaline-2,3-diamine (CAS 65776-63-8) [1]. This method platform, with appropriate modification (replacement of phosphoric acid with formic acid for MS compatibility), is applicable to the chromatographic resolution of N2,N2-diethylquinoxaline-2,3-diamine from its close structural analogs. The method is described as scalable from analytical to preparative scale and suitable for pharmacokinetic sample analysis. The availability of a documented separation method reduces method development burden for laboratories procuring this compound and needing to verify identity and purity independently.

Analytical Chemistry Quality Control Method Development

Synthetic Versatility: Unsymmetrical Substitution Enables Regioselective Derivatization Not Accessible with Symmetrical Analogs

The unsymmetrical substitution pattern of N2,N2-diethylquinoxaline-2,3-diamine — bearing a tertiary diethylamino group at N2 and a reactive primary amino group at N3 — provides a single, well-defined nucleophilic handle for regioselective further functionalization (e.g., amidation, sulfonylation, reductive amination, urea formation) . In contrast, the symmetrical N,N'-diethyl isomer (CAS 65776-63-8) presents two chemically equivalent secondary amino groups, leading to statistical product mixtures upon mono-derivatization without protecting group strategies. The unsubstituted quinoxaline-2,3-diamine (CAS 6640-47-7) offers two equivalent primary amines with similar reactivity challenges. This regiochemical advantage is particularly valuable for generating structurally defined compound libraries where a single point of diversity is desired on the quinoxaline core.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for N2,N2-Diethylquinoxaline-2,3-diamine Based on Differentiated Evidence


Medicinal Chemistry: Focused Quinoxaline-Based DAAO Inhibitor SAR Libraries

For medicinal chemistry teams exploring structure-activity relationships (SAR) around the quinoxaline-2,3-diamine DAAO inhibitor pharmacophore, N2,N2-diethylquinoxaline-2,3-diamine provides a strategically differentiated building block. The quinoxaline-2,3-dione class has established DAAO IC50 values in the 0.6–15 μM range [1], and the diamine scaffold represents the reduced precursor state. The compound's unsymmetrical architecture (tertiary amine at N2, primary amine at N3) allows regioselective derivatization at the N3 position while maintaining a fixed diethylamino substituent, enabling systematic exploration of the N3 substituent SAR without the statistical product mixtures that would arise from symmetrical analogs . The LogP of 2.64 [2] positions this compound in a lipophilicity range suitable for CNS target engagement, consistent with DAAO's therapeutic relevance in schizophrenia and neuropathic pain.

Physicochemical Probe for Membrane Permeability Studies in the Quinoxaline Series

With a PSA of 55.04 Ų and LogP of 2.64 [1], N2,N2-diethylquinoxaline-2,3-diamine occupies a distinct position in PSA-LogP space compared to both the parent quinoxaline-2,3-diamine (PSA 77.82 Ų, LogP 1.96) and the symmetrical N,N'-diethyl isomer (PSA 49.84 Ų, LogP 2.56–2.64) [2][3]. This makes it a valuable tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies designed to correlate incremental PSA and H-bond donor distribution changes with permeability outcomes within a congeneric series. The pKa of 5.51 further allows investigation of pH-dependent permeability effects in gastrointestinal tract simulation models.

Synthetic Intermediate for Quinoxaline-2,3-dione and Fused Heterocycle Synthesis

The 2,3-diaminoquinoxaline core is a versatile synthetic intermediate. N2,N2-Diethylquinoxaline-2,3-diamine can undergo oxidation to the corresponding quinoxaline-2,3-dione — a scaffold with well-characterized DAAO inhibitory activity (IC50 = 0.6–15 μM for optimized derivatives) [1]. Alternatively, the vicinal diamine functionality enables condensation with 1,2-dicarbonyl compounds, carboxylic acids, or aldehydes to construct fused imidazoquinoxaline or pyrazinoquinoxaline ring systems. The unsymmetrical substitution ensures that the resulting fused heterocycles bear a defined substitution pattern, which is critical for patent novelty and SAR clarity in drug discovery programs. The compound's predicted boiling point of 358.2 °C and molecular weight of 216.28 g/mol are compatible with standard laboratory-scale synthetic operations.

Antibacterial and Antiparasitic Screening: Quinoxaline-2,3-diamine Derivative Expansion Sets

Patent WO2021001661A1 (University College Cardiff) discloses quinoxaline-2,3-diamine derivatives as antibacterial and antiparasitic agents with activity against Schistosoma, Haemonchus, Eimeria, and Plasmodium parasites, as well as MRSA [1]. Within this patent space, N2,N2-diethylquinoxaline-2,3-diamine represents a structurally distinct entry in the quinoxaline-2,3-diamine substitution landscape — its N2,N2-diethyl pattern is differentiated from the N-alkyl and N-aryl variants predominantly exemplified. For infectious disease screening programs seeking to expand chemical diversity around this phenotype, the compound offers a substitution pattern that is not extensively represented in the exemplified patent compounds (the term 'diethyl' does not appear in the patent text), potentially providing freedom-to-operate advantages and novel biological profiles.

Quote Request

Request a Quote for N~2~,N~2~-Diethylquinoxaline-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.